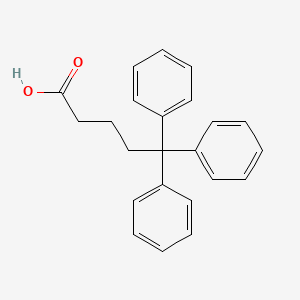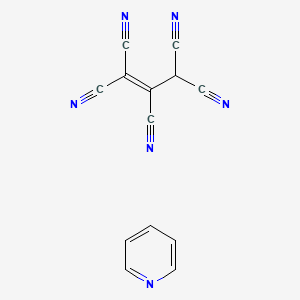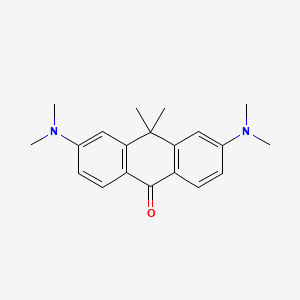![molecular formula C28H26 B14678711 1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene CAS No. 32298-39-8](/img/structure/B14678711.png)
1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene is an organic compound with the molecular formula C28H26 It is a derivative of ethane, where two benzene rings are substituted at the 1,1’ positions with 2,2-bis(4-methylphenyl) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene typically involves the reaction of 4-methylbenzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzyl chloride acts as the alkylating agent, and the benzene serves as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings are substituted with different functional groups like nitro (NO2), halogens (Cl, Br), or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with a palladium or platinum catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Nitro, halogenated, or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity, or modulating specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[2,2-Bis(4-chlorophenyl)ethane-1,1-diyl]dibenzene
- 1,1’-[2,2-Bis(4-bromophenyl)ethane-1,1-diyl]dibenzene
- 1,1’-[2,2-Bis(4-fluorophenyl)ethane-1,1-diyl]dibenzene
Uniqueness
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene is unique due to the presence of methyl groups on the phenyl rings, which can influence its chemical reactivity, physical properties, and potential applications. The methyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Propiedades
Número CAS |
32298-39-8 |
|---|---|
Fórmula molecular |
C28H26 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene |
InChI |
InChI=1S/C28H26/c1-21-13-17-25(18-14-21)28(26-19-15-22(2)16-20-26)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,27-28H,1-2H3 |
Clave InChI |
HAUCKKOKGSSIDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
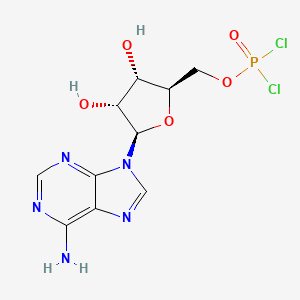
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
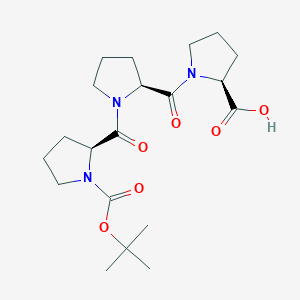

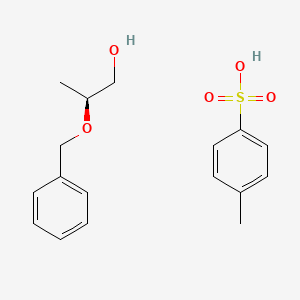
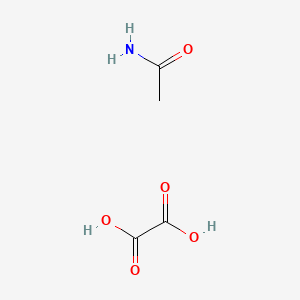

![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
